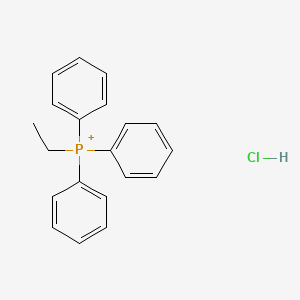
Ethyl(triphenyl)phosphanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltriphenylphosphonium chloride: is an organic compound with the chemical formula C20H20ClP . It is a white to almost white crystalline powder that is soluble in methanol. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphorus ylides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Reaction of Triphenylphosphine with Ethyl Chloride:
Reactants: Triphenylphosphine and ethyl chloride.
Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation. The mixture is heated under reflux to facilitate the reaction.
Product: Triphenylethylphosphonium chloride.
-
Reaction of Triphenylethylphosphonium Chloride with a Base:
Reactants: Triphenylethylphosphonium chloride and a strong base (e.g., sodium hydroxide).
Conditions: The reaction is conducted in a suitable solvent such as methanol or ethanol.
Product: Ethyltriphenylphosphonium chloride.
Industrial Production Methods: The industrial production of ethyltriphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
Reagents: Common reagents include alkyl halides and aryl halides.
Conditions: These reactions typically occur in polar solvents under mild heating.
Products: Substituted phosphonium salts.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or peracids.
Conditions: The reactions are carried out in aqueous or organic solvents.
Products: Phosphine oxides.
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: The reactions are conducted under an inert atmosphere to prevent oxidation.
Products: Reduced phosphonium compounds.
Major Products: The major products formed from these reactions include various substituted phosphonium salts, phosphine oxides, and reduced phosphonium compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Wittig Reaction: Ethyltriphenylphosphonium chloride is used to generate phosphorus ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.
Catalysis: It serves as a catalyst in various organic transformations.
Biology and Medicine:
Mitochondria-Targeting Molecules: The triphenylphosphonium cation is used as a carrier for mitochondria-targeting molecules, which are studied for their potential therapeutic applications.
Industry:
Polymer Modification: It is used in the modification of polymers to enhance their properties.
Dye Synthesis: It is employed in the synthesis of dyes and pigments.
Mecanismo De Acción
Mechanism: Ethyltriphenylphosphonium chloride exerts its effects primarily through the formation of phosphorus ylides. In the Wittig reaction, the ylide reacts with aldehydes or ketones to form alkenes.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Triphenylphosphine: A precursor to ethyltriphenylphosphonium chloride, used in similar reactions.
Methyltriphenylphosphonium Chloride: Another phosphonium salt with similar applications but different alkyl group.
Butyltriphenylphosphonium Chloride: Similar in structure but with a butyl group instead of an ethyl group.
Uniqueness: Ethyltriphenylphosphonium chloride is unique due to its specific alkyl group, which influences its reactivity and the types of reactions it can undergo. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction for the synthesis of alkenes.
Propiedades
Fórmula molecular |
C20H21ClP+ |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
ethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1; |
Clave InChI |
NJXBVBPTDHBAID-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


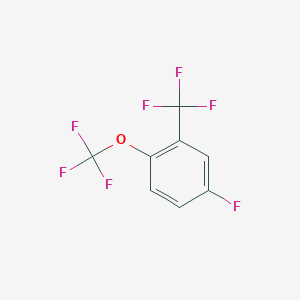

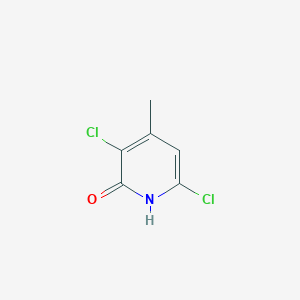
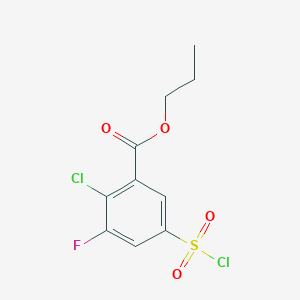
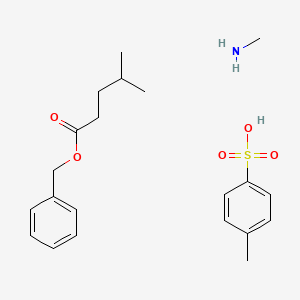


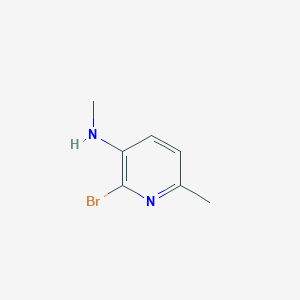

![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
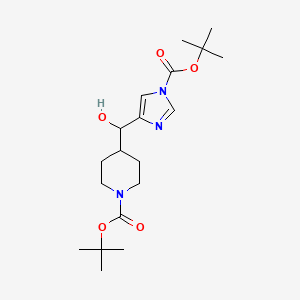
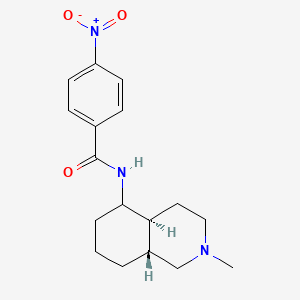
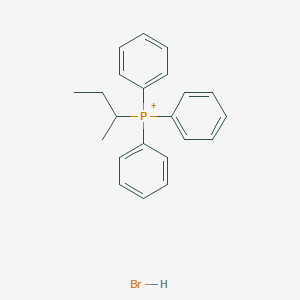
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)
